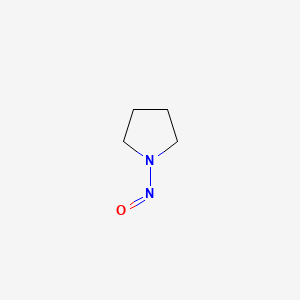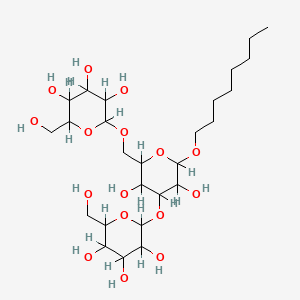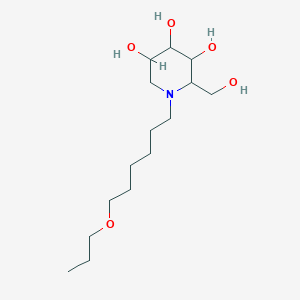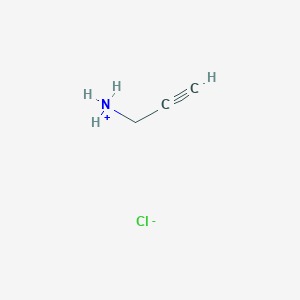
Phospho-L-arginine
Übersicht
Beschreibung
Phospho-L-arginine is a phosphorylated derivative of the amino acid L-arginine. It serves as an important energy reserve metabolite, particularly in invertebrates and certain parasitic protozoa. This compound plays a crucial role in regulating energy requirements during periods of high demand, such as in the flight muscles of insects or in the medically significant protozoa like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania major .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phospho-L-arginine can be synthesized through the biocatalytic phosphorylation of L-arginine. This process involves the use of a highly selective arginine kinase enzyme, which catalyzes the phosphorylation of L-arginine using adenosine triphosphate (ATP) as the phosphorylating agent. The reaction is typically carried out in the presence of phosphoenolpyruvate and pyruvate kinase to regenerate ATP, ensuring a continuous supply of the phosphorylating agent .
Industrial Production Methods: The industrial production of this compound involves the expression of the arginine kinase gene in Escherichia coli, followed by the purification of the enzyme. The biocatalytic process is then scaled up to produce this compound in gram quantities. This method is advantageous due to its high selectivity, efficiency, and the ability to produce the compound in a single step .
Analyse Chemischer Reaktionen
Types of Reactions: Phospho-L-arginine primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as an energy buffer in cells.
Common Reagents and Conditions:
Phosphorylation: Catalyzed by arginine kinase in the presence of ATP.
Dephosphorylation: Catalyzed by phosphatases, which remove the phosphate group from this compound.
Major Products:
Phosphorylation: Produces this compound from L-arginine.
Dephosphorylation: Produces L-arginine and inorganic phosphate from this compound.
Wissenschaftliche Forschungsanwendungen
Phospho-L-arginine has several scientific research applications across various fields:
Chemistry:
- Used as a model compound to study phosphorylation reactions and enzyme kinetics.
Biology:
- Investigated for its role in energy metabolism in invertebrates and parasitic protozoa.
- Studied for its potential as a therapeutic target in diseases caused by protozoa, such as leishmaniasis, African sleeping sickness, and Chagas disease .
Medicine:
- Explored for its potential in developing treatments for parasitic infections by targeting the unique metabolic pathways of protozoa .
Industry:
Wirkmechanismus
Phospho-L-arginine functions as an energy buffer by stabilizing the cellular adenosine triphosphate/adenosine diphosphate ratio. It provides a rapid supply of high-energy phosphate groups during periods of high energy demand. The compound is phosphorylated by arginine kinase, forming this compound, which can then be dephosphorylated by phosphatases to release energy .
Molecular Targets and Pathways:
Arginine Kinase: Catalyzes the phosphorylation of L-arginine to form this compound.
Phosphatases: Catalyze the dephosphorylation of this compound to release energy.
Vergleich Mit ähnlichen Verbindungen
Phosphocreatine: Found in vertebrates and serves a similar energy-buffering function.
Phosphoarginine: Another phosphorylated derivative of arginine, found in some invertebrates.
Uniqueness: Phospho-L-arginine is unique due to its specific presence and function in invertebrates and parasitic protozoa, making it a valuable target for therapeutic research in parasitic diseases .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[amino-(phosphonoamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTIOCVIZPCTGO-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922805 | |
| Record name | N~5~-(N-Phosphonocarbamimidoyl)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-11-3, 49720-39-0 | |
| Record name | Phospho-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phospho-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-(N-Phosphonocarbamimidoyl)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N5-[imino(phosphonoamino)methyl]L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-arginine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt](/img/structure/B7796355.png)





![S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE](/img/structure/B7796420.png)




![(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B7796452.png)
